1,3,5-Benzenetricarbonyl trichloride 1,3,5-Benzenetricarbonyl trichloride 1,3,5-Benzenetricarbonyl trichloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.

Brand Name: Vulcanchem
CAS No.: 4422-95-1
VCID: VC1662784
InChI: InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
SMILES: C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
Molecular Formula: C9H3Cl3O3
Molecular Weight: 265.5 g/mol

1,3,5-Benzenetricarbonyl trichloride

CAS No.: 4422-95-1

Cat. No.: VC1662784

Molecular Formula: C9H3Cl3O3

Molecular Weight: 265.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Benzenetricarbonyl trichloride - 4422-95-1

Specification

CAS No. 4422-95-1
Molecular Formula C9H3Cl3O3
Molecular Weight 265.5 g/mol
IUPAC Name benzene-1,3,5-tricarbonyl chloride
Standard InChI InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
Standard InChI Key UWCPYKQBIPYOLX-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
Canonical SMILES C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
Melting Point 36.3 °C

Introduction

Chemical Identity and Structure

1,3,5-Benzenetricarbonyl trichloride consists of a benzene ring with three carbonyl chloride groups (-COCl) attached at positions 1, 3, and 5, forming a highly symmetrical C3-symmetric structure. This arrangement provides the molecule with three equivalent reactive sites, making it an excellent trifunctional coupling agent.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogs:

ParameterInformation
IUPAC Name1,3,5-Benzenetricarbonyl trichloride
Common SynonymsTrimesoyl chloride, 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride
CAS Registry Number4422-95-1
Molecular FormulaC9H3Cl3O3 (alternatively written as C6H3(COCl)3)
Molecular Weight265.47 g/mol
InChI KeyUWCPYKQBIPYOLX-UHFFFAOYSA-N
MDL NumberMFCD00000679

This compound is the acid chloride derivative of trimesic acid (1,3,5-benzenetricarboxylic acid), which is a common precursor in its synthesis .

Structural Features

The molecular structure features:

  • A central benzene ring providing a rigid, planar core

  • Three carbonyl chloride (-COCl) groups at the 1, 3, and 5 positions

  • C3 symmetry, giving it unique reactivity patterns in organic synthesis

  • High electrophilicity at the carbonyl carbons due to the electron-withdrawing chlorine atoms

Physical Properties

1,3,5-Benzenetricarbonyl trichloride exists as a solid at room temperature but has a relatively low melting point, allowing it to become liquid slightly above normal ambient conditions.

Physical State and Appearance

PropertyDescription
Physical State (20°C)Solid
AppearanceWhite or colorless to light orange/yellow powder, lump, or clear liquid after melting
OdorOdorless

Thermodynamic Properties

The compound demonstrates specific thermodynamic characteristics that influence its handling and applications:

PropertyValueReference
Melting Point32-38°C (more precisely 34.5-36°C)
Boiling Point180°C at 16 mmHg (21 hPa)
Density1.487 g/mL at 25°C
Refractive Index1.5945-1.5965
Flash Point>112°C (>230°F)

The low melting point (32-38°C) necessitates careful temperature control during storage and handling, as the compound can readily transition between solid and liquid states under typical laboratory conditions .

Solubility and Stability

The compound exhibits specific solubility characteristics that are important to consider for synthetic applications:

SolventSolubility
ChloroformSoluble (10%), clear to slightly hazy, colorless to faintly yellow
TolueneSoluble
WaterDecomposes (moisture sensitive)

The compound is notably moisture-sensitive, undergoing hydrolysis when exposed to water to form 1,3,5-benzenetricarboxylic acid and hydrogen chloride . This reactivity with water requires storage under inert gas conditions to maintain its integrity .

Chemical Reactivity

1,3,5-Benzenetricarbonyl trichloride demonstrates high reactivity characteristic of acid chlorides, particularly at its three equivalent carbonyl centers.

Typical Reactions

The compound readily undergoes nucleophilic substitution reactions at the carbonyl carbon atoms:

  • Amidation: Reaction with amines to form amides, which is exploited in the synthesis of polyamides and benzenetricarboxamide (BTA) derivatives

  • Esterification: Reaction with alcohols to form esters, used in the synthesis of polyesters and other materials

  • Hydrolysis: Reaction with water to form the corresponding carboxylic acid

These reactions generally proceed under mild conditions, often at room temperature or with slight cooling, highlighting the high reactivity of the acid chloride functional groups .

Synthesis and Applications

Synthesis Methods

1,3,5-Benzenetricarbonyl trichloride is typically synthesized from trimesic acid (1,3,5-benzenetricarboxylic acid) through reaction with chlorinating agents:

  • Treatment of trimesic acid with thionyl chloride (SOCl₂)

  • Reaction of trimesic acid with oxalyl chloride ((COCl)₂) in the presence of catalytic DMF

Applications in Polymer Chemistry

The compound serves as an essential building block in polymer science and materials chemistry:

ApplicationDescriptionReference
PolyamidesUsed as a trifunctional monomer in the synthesis of polyamides with enhanced thermal and mechanical properties
PolyestersKey starting material for aromatic polyesters used in textiles, packaging, and engineering plastics
PolyurethanesComponent in the production of specialty polyurethanes
DendrimersUsed in the synthesis of chiral azoaromatic dendrimeric systems

Applications in Membrane Technology

1,3,5-Benzenetricarbonyl trichloride has found significant applications in the development of advanced membrane technologies:

  • Activated Composite Membranes: Used to study the structure of membranes containing organophosphorus extractants as carriers

  • Forward Osmosis Membranes: Component in the fabrication of membranes for water treatment and wastewater concentration

  • Anti-fouling Membranes: Used in developing membranes with superior resistance to biofouling

Supramolecular Chemistry Applications

The compound plays a crucial role in the synthesis of benzenetricarboxamide (BTA) derivatives which are important building blocks in supramolecular chemistry:

  • Self-assembling Systems: Used in creating molecules that self-assemble into complex structures through non-covalent interactions

  • Hydrogels: Component in the synthesis of supramolecular hydrogels for various applications

  • Nanoballs: Precursor for tritopic amides that self-assemble into nanoballs when treated with palladium(II) nitrate

Research Applications

Current research employing 1,3,5-benzenetricarbonyl trichloride spans multiple areas of materials science and organic chemistry:

Recent Research Highlights

  • C3-symmetric Benzenetricarboxamides: The compound serves as a starting material for synthesizing C3-symmetric benzenetricarboxamides, which exhibit interesting self-assembly properties

  • Functionalized Cyclodextrins: Used in the trimerization of β-cyclodextrin through click chemistry, where it reacts with propargyl alcohol to form triprop-2-ynyl benzene-1,3,5-tricarboxylate, which is subsequently "clicked" with mono-6-deoxy-6-azido-β-cyclodextrin

  • Membrane Development: Instrumental in research on polyamidoamine dendrimer grafted forward osmosis membranes with superior ammonia selectivity and antifouling capacity for domestic wastewater concentration

  • Water Treatment Technologies: Applied in the development of membranes for acid mine drainage treatment and other water purification applications

Hazard TypeClassificationSymbol
GHS ClassificationSkin Corrosion/Irritation (Category 1)GHS05
Signal WordDanger
Hazard StatementsH314 - Causes severe skin burns and eye damage
Risk StatementsR14, R22, R34 - Reacts violently with water; Harmful if swallowed; Causes burns
RequirementSpecificationReference
Storage TemperatureBelow +30°C or refrigerated (0-10°C)
AtmosphereStore under inert gas (e.g., argon)
IncompatiblesWater, strong bases, oxidizing agents
Container TypeMoisture-proof containers

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